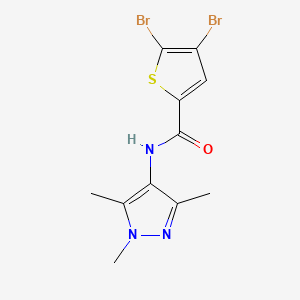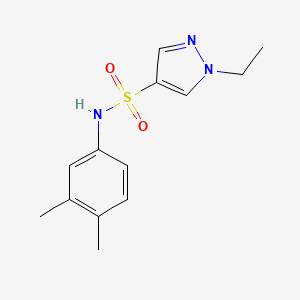![molecular formula C17H16ClFN2O3S B10971914 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971914.png)
2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C18H16ClFN2O2 It is known for its unique chemical structure, which includes a pyrrolidine ring, a sulfonamide group, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and amide formation The process begins with the halogenation of a benzene ring to introduce chlorine and fluorine atomsFinally, the pyrrolidine ring is attached via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce corresponding acids and amines .
Scientific Research Applications
2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE
- 2-CHLORO-4-FLUORO-1-NITROBENZENE
Uniqueness
Compared to similar compounds, 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H16ClFN2O3S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-11-13(19)5-8-16(15)25(23,24)20-14-6-3-12(4-7-14)17(22)21-9-1-2-10-21/h3-8,11,20H,1-2,9-10H2 |
InChI Key |
SROJCXGYWZXKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-fluoro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971840.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3-fluorobenzamide](/img/structure/B10971864.png)
![4-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10971874.png)
![N-(3-cyanothiophen-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10971879.png)

![3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971899.png)
![N-(4-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10971906.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide](/img/structure/B10971908.png)
amino}-N-(4-ethylphenyl)acetamide](/img/structure/B10971915.png)
![3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971922.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10971925.png)
